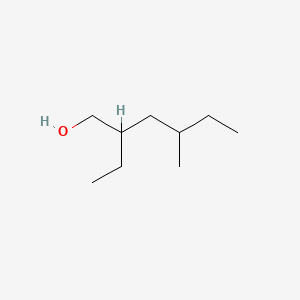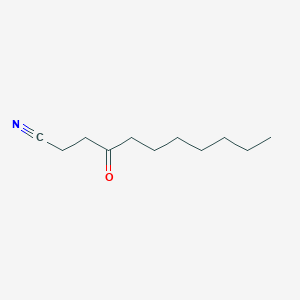
5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide is a synthetic organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy, methanesulfonyl, and nitrobenzamide functional groups, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenol with 2-nitrobenzoyl chloride in the presence of a base to form the intermediate 2,4-dichlorophenoxy-2-nitrobenzamide. This intermediate is then treated with methanesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(2,4-dichlorophenoxy)-N-(methanesulfonyl)-2-aminobenzamide.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Triclosan: An antimicrobial agent with a dichlorophenoxy group.
2,4-Dichlorophenoxybutyric acid: Another herbicide with structural similarities.
Uniqueness
5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide is unique due to the presence of the methanesulfonyl and nitrobenzamide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72178-17-7 |
|---|---|
Molekularformel |
C14H10Cl2N2O6S |
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
5-(2,4-dichlorophenoxy)-N-methylsulfonyl-2-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O6S/c1-25(22,23)17-14(19)10-7-9(3-4-12(10)18(20)21)24-13-5-2-8(15)6-11(13)16/h2-7H,1H3,(H,17,19) |
InChI-Schlüssel |
DSJIQKMFPOBGCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



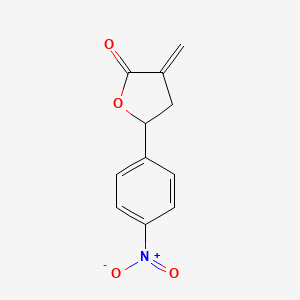
![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
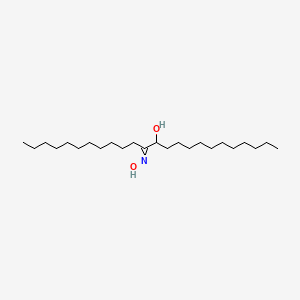
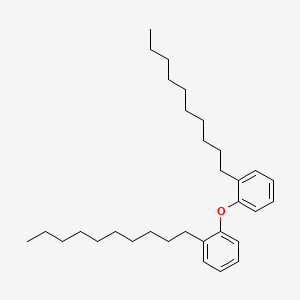


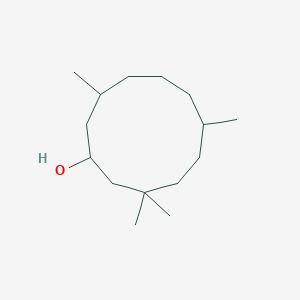

![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
